
神经介素U-25(人)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuromedin U-25 (human) is a neuropeptide consisting of 25 amino acids. It was first isolated from the porcine spinal cord in 1985 and is known for its potent smooth muscle contractile activity . Neuromedin U-25 plays a significant role in various physiological functions, including the regulation of blood pressure, pain perception, appetite, bone growth, and hormone release . It is widely distributed in the central nervous system and peripheral tissues .
科学研究应用
Neuromedin U-25 has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis, structure-activity relationships, and receptor binding.
作用机制
Target of Action
Neuromedin U-25 (human) primarily targets the Neuromedin U receptors, specifically NMU1 receptor and NMU2 receptor . These receptors are G-protein-coupled receptors . NMU1 receptor is expressed predominantly at the periphery, while NMU2 receptor is found in the central nervous system .
Mode of Action
Neuromedin U-25 (human) acts as an agonist for both NMU1 and NMU2 receptors . It binds to these receptors and activates them, leading to intracellular signal transduction via calcium mobilization, phosphoinositide signaling, and the inhibition of cAMP production .
Biochemical Pathways
The activation of NMU receptors by Neuromedin U-25 (human) affects several biochemical pathways. It plays a role in the regulation of the hypothalamo–pituitary–adrenal (HPA) axis function . It also influences feeding behavior, energy expenditure, stress responses, circadian rhythmicity, and inflammation .
Pharmacokinetics
It is known that neuromedin u-25 (human) is the sole product of a precursor gene (nmu, p48645) showing a broad tissue distribution, but which is expressed at highest levels in the upper gastrointestinal tract, central nervous system, bone marrow, and fetal liver .
Result of Action
Neuromedin U-25 (human) has multiple biological effects. It inhibits glucose-stimulated insulin secretion, which leads to early-onset obesity . It also serves as a vasoconstrictor in human vascular beds . Additionally, it has been associated with uterine contraction induction, involvement in metabolic regulation, pain perception, and smooth muscle contraction .
Action Environment
The action of Neuromedin U-25 (human) can be influenced by various environmental factors. For instance, it has been found that Neuromedin U-25 (human) precursor mRNA was upregulated in the left ventricle from patients with dilated cardiomyopathy and ischemic heart disease . This suggests that disease states and other environmental factors can influence the action, efficacy, and stability of Neuromedin U-25 (human).
生化分析
Biochemical Properties
Neuromedin U-25 (human) has multiple biological effects, including the induction of uterine contraction, involvement in metabolic regulation, pain perception, and smooth muscle contraction . It is an endogenous neuropeptide that interacts with specific receptors, NMUR1 and NMUR2 . These interactions stimulate muscle contractions of specific regions of the gastrointestinal tract .
Cellular Effects
Neuromedin U-25 (human) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Neuromedin U-25 (human) elicits type 2 cytokine production by type 2 lymphocytes and induces cell migration, including eosinophils . It also enhances the type 2 immune response to other stimuli, particularly prostaglandin D2 .
Molecular Mechanism
The mechanism of action of Neuromedin U-25 (human) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds with high affinity to receptors on human left ventricle and coronary artery, eliciting endothelium-independent vasoconstriction . It also controls ILC2s downstream of extracellular signal-regulated kinase and calcium-influx-dependent activation of both calcineurin and nuclear factor of activated T cells (NFAT) .
Metabolic Pathways
Neuromedin U-25 (human) is involved in various metabolic pathways. It plays a role in the regulation of blood pressure, food uptake, nociception, pain perception, bone formation, and immunological responses .
准备方法
Neuromedin U-25 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% . Industrial production methods also utilize SPPS, ensuring high yield and purity of the final product .
化学反应分析
Neuromedin U-25 undergoes various chemical reactions, including:
Oxidation: Neuromedin U-25 can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting the peptide back to its reduced form.
Substitution: Amino acid residues in Neuromedin U-25 can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific modifications made to the peptide.
相似化合物的比较
Neuromedin U-25 is compared with other neuropeptides, such as neuromedin S and neuromedin U-8. Neuromedin S shares a similar C-terminal heptapeptide sequence with neuromedin U-25 but is primarily found in the suprachiasmatic nucleus and regulates biological rhythms . Neuromedin U-8 is a shorter version of neuromedin U-25 and retains the core biological activity . Neuromedin U-25 is unique due to its widespread distribution and diverse physiological functions .
Neuromedin U-25’s distinct receptor binding and activation mechanisms make it a valuable tool in scientific research and potential therapeutic applications .
属性
CAS 编号 |
312306-89-1 |
|---|---|
分子式 |
C141H203N41O38 |
分子量 |
3080.424 |
InChI |
InChI=1S/C141H203N41O38/c1-74(2)61-94(125(208)173-98(65-80-33-17-9-18-34-80)128(211)169-92(40-24-58-158-141(153)154)136(219)181-59-25-41-104(181)133(216)168-86(38-22-56-156-139(149)150)118(201)170-93(114(146)197)68-108(145)189)171-129(212)99(66-81-35-19-10-20-36-81)174-126(209)95(67-82-43-45-83(186)46-44-82)161-109(190)70-159-117(200)85(37-21-55-155-138(147)148)163-132(215)102(72-184)178-121(204)88(47-51-106(143)187)167-131(214)101(71-183)177-115(198)76(5)160-124(207)96(63-78-29-13-7-14-30-78)175-134(217)105-42-26-60-182(105)137(220)103(73-185)179-122(205)89(48-52-107(144)188)165-127(210)97(64-79-31-15-8-16-32-79)172-120(203)91(50-54-111(193)194)164-119(202)90(49-53-110(191)192)166-130(213)100(69-112(195)196)176-135(218)113(75(3)4)180-123(206)87(39-23-57-157-140(151)152)162-116(199)84(142)62-77-27-11-6-12-28-77/h6-20,27-36,43-46,74-76,84-105,113,183-186H,21-26,37-42,47-73,142H2,1-5H3,(H2,143,187)(H2,144,188)(H2,145,189)(H2,146,197)(H,159,200)(H,160,207)(H,161,190)(H,162,199)(H,163,215)(H,164,202)(H,165,210)(H,166,213)(H,167,214)(H,168,216)(H,169,211)(H,170,201)(H,171,212)(H,172,203)(H,173,208)(H,174,209)(H,175,217)(H,176,218)(H,177,198)(H,178,204)(H,179,205)(H,180,206)(H,191,192)(H,193,194)(H,195,196)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)(H4,153,154,158)/t76-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-/m0/s1 |
InChI 键 |
VXJPSOQJNUZHDN-YJFQKBDPSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)N |
同义词 |
NMU-25 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



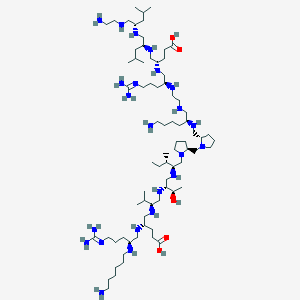
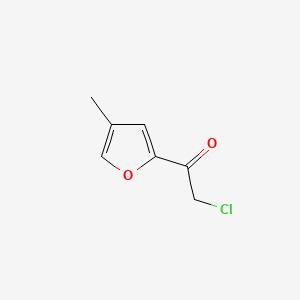
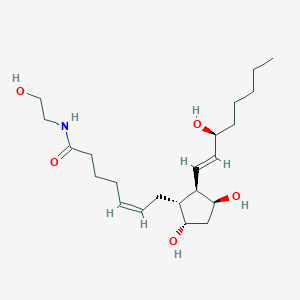
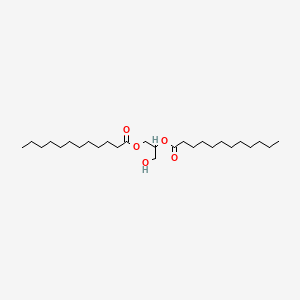
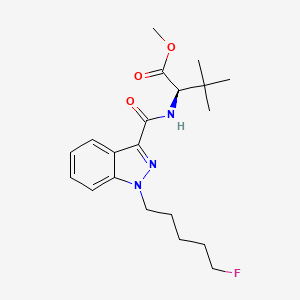
![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)

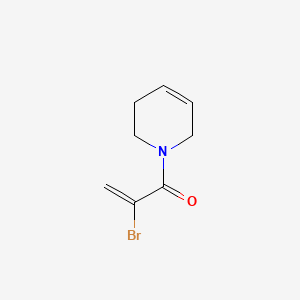

![6-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B593242.png)

